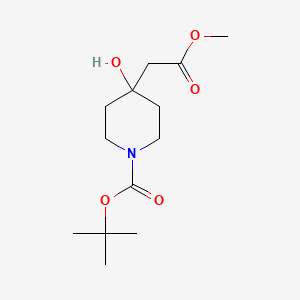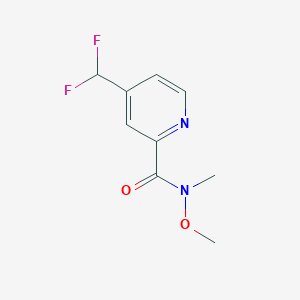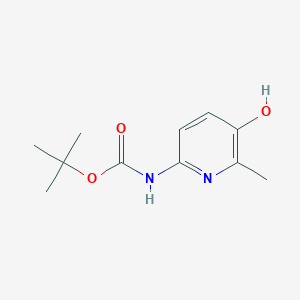
Methyl (4-bromopyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-bromopyridin-2-yl)carbamate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 4-position and a carbamate group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (4-bromopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine-2-carboxylic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Another method involves the use of 4-bromopyridine-2-amine, which is reacted with methyl chloroformate in the presence of a base like pyridine. This reaction also proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the use of efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Hydrogen peroxide or other peroxides, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Methyl (4-bromopyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (4-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4-chloropyridin-2-yl)carbamate
- Methyl (4-fluoropyridin-2-yl)carbamate
- Methyl (4-iodopyridin-2-yl)carbamate
Uniqueness
Methyl (4-bromopyridin-2-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Eigenschaften
Molekularformel |
C7H7BrN2O2 |
|---|---|
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
methyl N-(4-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11) |
InChI-Schlüssel |
PLDIAMANHQVSOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


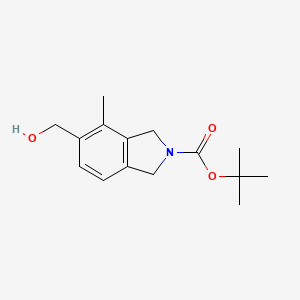
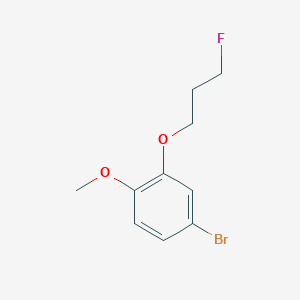
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)
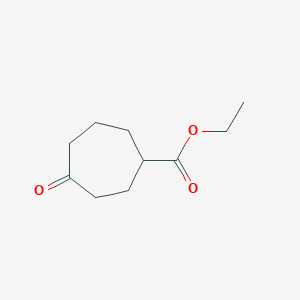

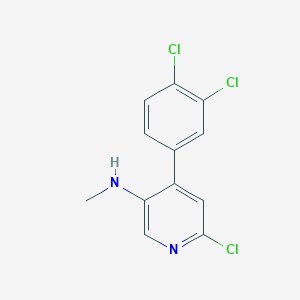
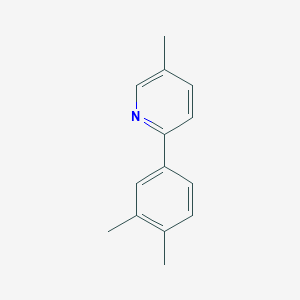

![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
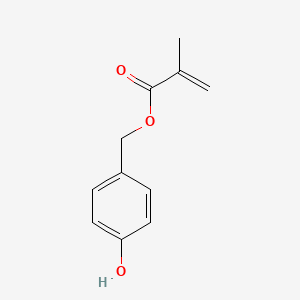
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
